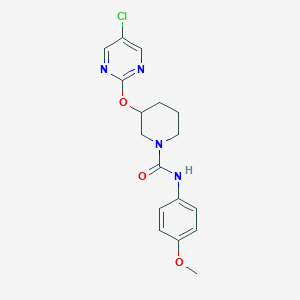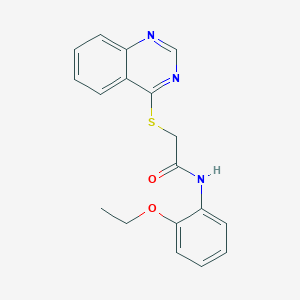
N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a compound’s description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based compounds, including derivatives similar to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, have shown promising antimicrobial and antiprotozoal activities. A study by Patel et al. (2017) synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for their antimicrobial and antiprotozoal properties. These compounds displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as therapeutic agents for infectious diseases (Patel et al., 2017).
Antioxidant Properties
Another important application of quinazolinone derivatives, closely related to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, is in the field of antioxidants. Mravljak et al. (2021) synthesized and evaluated a series of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties using different methods. Their study highlighted the structure–antioxidant activity relationships and identified specific derivatives with potent antioxidant capabilities, suggesting potential applications in combating oxidative stress-related diseases (Mravljak et al., 2021).
Analgesic and Anti-Inflammatory Activities
Quinazolinone derivatives have also been explored for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2011) synthesized a variety of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and tested them for analgesic, anti-inflammatory, and ulcerogenic properties. Among these compounds, specific derivatives emerged as potent analgesic and anti-inflammatory agents, indicating their potential for development into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).
Anticancer Activity
Quinazolinone derivatives, similar to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, have shown promise as anticancer agents. Suzuki et al. (2020) discovered a potent antiproliferative agent, PVHD303, through the synthesis of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols derivatives. PVHD303 exhibited significant antiproliferative activity by disrupting microtubule formation at the centrosomes and inhibiting tumor growth in vivo, suggesting its potential as a novel anticancer agent (Suzuki et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)21-17(22)11-24-18-13-7-3-4-8-14(13)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLTDNEYDPYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

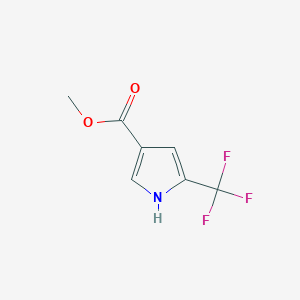
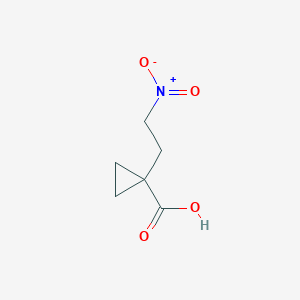
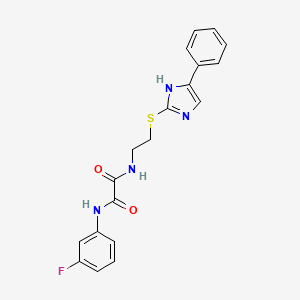
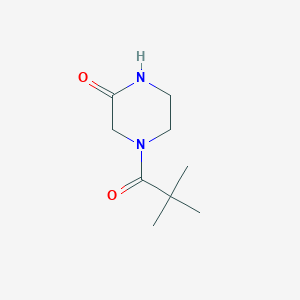
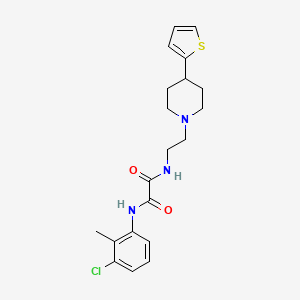
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)
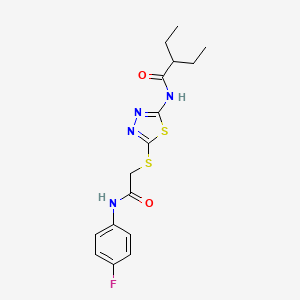
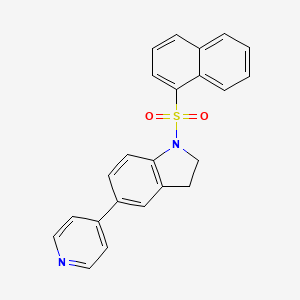
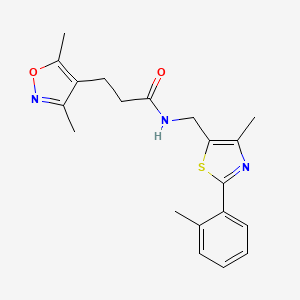
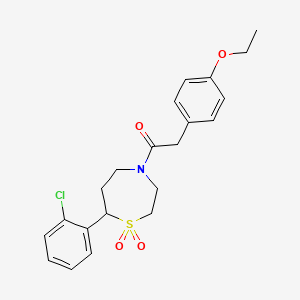
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)
